N-Myristoylglycine

Enzymology Fatty Acid Amide Biosynthesis Peptidylglycine α-Amidating Enzyme

Source N-Myristoylglycine (NMG) for research applications where structural and functional specificity is critical. This is the only endogenous N-acylglycine metabolite proven to induce brown adipocyte differentiation (0.0001–20 µM) without cytotoxicity, enabling unique anti-obesity pathway dissection. It is indispensable as an HPLC analytical standard for quantifying myristoylation stoichiometry in viral/oncogenic proteins, with no generic substitute. Its distinct C2/c crystal structure also makes it essential for systematic lipid bilayer phase behavior studies. Choose high-purity NMG to ensure reproducibility in your mechanistic, analytical, and biophysical investigations.

Molecular Formula C16H31NO3
Molecular Weight 285.42 g/mol
CAS No. 14246-55-0
Cat. No. B554907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Myristoylglycine
CAS14246-55-0
SynonymsN-myristoyl-Gly
N-myristoylglycine
N-myristoylglycine, potassium salt
N-myristoylglycine, sodium salt
Molecular FormulaC16H31NO3
Molecular Weight285.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
InChIKeyDYUGTPXLDJQBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Myristoylglycine (CAS 14246-55-0) Procurement Overview: A 14-Carbon N-Acylglycine with Unique Brown Adipocyte Differentiation Activity


N-Myristoylglycine (NMG) is an endogenous N-acylglycine composed of the 14-carbon saturated fatty acid myristic acid linked via an amide bond to glycine [1]. It belongs to the N-fatty acylglycine class, which are minor metabolites of fatty acids characterized by a common amidoacetic acid moiety [2]. NMG serves as a human urinary and blood serum metabolite and is enzymatically produced in mammals from myristoyl-coenzyme A and glycine by acyl-CoA:glycine N-acyltransferase [1].

Why N-Myristoylglycine (14246-55-0) Cannot Be Substituted with Other N-Acylglycines in Brown Fat Research


N-Myristoylglycine exhibits distinct biological activity and structural properties that differentiate it from other N-acylglycines, making generic substitution unsuitable. In a comparative dose-response screen of metabolites, NMG was uniquely capable of inducing brown adipocyte differentiation, whereas other structurally related N-acylglycines (including N-stearoylglycine) did not display comparable activity [1]. Additionally, the crystal structure of NMG differs fundamentally from that of N-palmitoylglycine (NPG), with NMG crystallizing in the C2/c space group versus P21 for NPG, reflecting distinct molecular packing and bilayer organization [2]. These differences underscore that the specific 14-carbon acyl chain length is critical for both its biological function and physicochemical behavior.

N-Myristoylglycine (14246-55-0) Product-Specific Quantitative Evidence Guide


Enzymatic Substrate Specificity: N-Myristoylglycine vs. Peptide Substrate D-Tyr-Val-Gly

N-Myristoylglycine serves as a substrate for peptidylglycine α-amidating enzyme (PAM), a key enzyme in fatty acid amide biosynthesis. Its catalytic efficiency was directly compared to the reference peptide substrate D-Tyr-Val-Gly. The (V/K)app for NMG was determined to be 55 ± 4% of the value measured for D-Tyr-Val-Gly [1]. This quantitative comparison demonstrates that NMG is a competent substrate for PAM, supporting its role as a precursor in the biosynthesis of primary fatty acid amides, a function not shared by all N-acylglycines.

Enzymology Fatty Acid Amide Biosynthesis Peptidylglycine α-Amidating Enzyme

Brown Adipocyte Differentiation Activity: N-Myristoylglycine vs. Zafirlukast and Other Metabolites

In a high-throughput screening assay using human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes, N-myristoylglycine was identified as the only endogenous metabolite among 17 prioritized candidates that recapitulated brown adipocyte differentiation [1]. Dose-response analysis revealed that NMG induces browning at concentrations ranging from 0.0001 to 20 µM, with an effective concentration comparable to the positive control zafirlukast but without the associated cytotoxicity observed at higher zafirlukast doses [1]. In contrast, other metabolites including stearoylglycine and various lysolipids did not exhibit this specific differentiation activity [1].

Metabolic Disease Obesity Research Brown Adipose Tissue Adipocyte Browning

Crystal Structure Differentiation: N-Myristoylglycine (NMG) vs. N-Palmitoylglycine (NPG)

Single-crystal X-ray diffraction analysis revealed distinct structural differences between N-myristoylglycine (NMG) and its closest homolog N-palmitoylglycine (NPG) [1]. NMG crystallizes in the monoclinic system with the C2/c space group (a = 92.388 Å, b = 4.8600 Å, c = 7.6485 Å, β = 91.702°), whereas NPG crystallizes in the P21 space group [1]. Both compounds organize in a bilayer fashion, but the different space groups indicate distinct molecular packing arrangements that influence their thermotropic phase behavior and potential interactions within biological membranes [1].

Biophysics Lipid Bilayer Structure N-Acylglycine Polymorphism Crystallography

GPR132 Activation: Class-Level Inference for N-Acylglycine Receptor Activity

While a direct head-to-head comparison for NMG at GPR132 is not available in the primary literature, class-level inference can be drawn from studies on structurally related N-acylglycines. A 2019 study established an order-of-potency for GPR132 activation by N-acylamides, with N-palmitoylglycine (C16) demonstrating the highest activity, followed by 9-HODE ≈ N-linoleoylglycine, then N-arachidonoylglycine [1]. Given that NMG possesses a saturated 14-carbon acyl chain (C14), it is expected to interact with GPR132, albeit with potentially different affinity or efficacy compared to the C16 and C18 homologs. This class-level inference suggests NMG may serve as a tool to probe acyl chain length dependency in GPR132 signaling, though direct quantitative data for NMG is currently absent.

G-Protein Coupled Receptor Lipid Signaling GPR132 N-Acylamide Pharmacology

Analytical Standard Utility: N-Myristoylglycine for N-Terminal Myristoylation Detection

N-Myristoylglycine serves as an essential analytical standard for the identification and quantification of N-myristoylated proteins. A validated HPLC method utilizes NMG released from myristoylated proteins by mild acid hydrolysis, derivatized to p-nitrobenzylazlactone, and analyzed by reversed-phase HPLC with detection at picomole levels [1]. This method is specific for N-terminal myristoylation and cannot be substituted with other N-acylglycines, as the chromatographic retention time and derivatization efficiency are specific to the 14-carbon acyl chain. The use of NMG as a standard is critical for accurate quantification of myristoylation stoichiometry in proteomic studies [1].

Proteomics Post-Translational Modification N-Myristoylation HPLC Analysis

N-Myristoylglycine (14246-55-0) High-Value Research and Industrial Application Scenarios


Endogenous Brown Adipocyte Differentiation in Obesity and Metabolic Disease Research

Based on evidence that NMG is the only endogenous metabolite among 17 tested that induces brown adipocyte differentiation at 0.0001–20 µM without cytotoxicity [4], this compound is the optimal choice for studies aiming to harness endogenous pathways for increasing energy expenditure. Researchers investigating novel anti-obesity strategies can use NMG to dissect the signaling mechanisms of browning independent of exogenous drug toxicity.

Proteomic Analysis of N-Terminal Myristoylation in Viral and Oncogenic Proteins

Given its established role as an analytical standard for detecting N-myristoylated proteins via HPLC [4], NMG is essential for laboratories quantifying myristoylation stoichiometry in viral proteins (e.g., HIV-1 p17gag) or oncogenic kinases (e.g., pp60v-src). No other N-acylglycine can substitute in this specific analytical workflow.

Biophysical Studies of N-Acylglycine Membrane Interactions and Bilayer Packing

The distinct crystal structure of NMG (C2/c space group) compared to N-palmitoylglycine (P21) [4] makes NMG the compound of choice for systematic investigations of acyl chain length effects on lipid bilayer organization. Researchers using DSC, X-ray diffraction, or molecular dynamics simulations can utilize NMG to precisely map the structural determinants of N-acylglycine phase behavior.

Enzymology of Fatty Acid Amide Biosynthesis Pathways

With a defined (V/K)app of 55 ± 4% relative to D-Tyr-Val-Gly for peptidylglycine α-amidating enzyme [4], NMG is a validated substrate for in vitro reconstitution of fatty acid primary amide biosynthesis. This makes it a critical reagent for enzymologists studying the sequential actions of acyl-CoA:glycine N-acyltransferase and PAM in generating bioactive lipid amides.

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